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Compound of Interest

Compound Name: 2-Methoxyethylamine

Cat. No.: B085606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methoxyethylamine (CAS No. 109-85-3) is a primary amine featuring a methoxy group at

the 2-position of the ethyl chain.[1] This bifunctional molecule exhibits characteristic reactivity

dictated by the lone pair of electrons on the nitrogen atom, rendering it a versatile nucleophile

in a wide array of organic transformations.[2] Its unique structural features and reactivity profile

have established it as a valuable building block in the synthesis of fine chemicals,

agrochemicals, and notably, as a key intermediate in the development of pharmaceutical

agents.[2] This technical guide provides a comprehensive overview of the fundamental

reactivity of 2-methoxyethylamine, including its physicochemical properties, core reactivity

principles, and applications in synthetic chemistry, with a focus on its role in drug development.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 2-
methoxyethylamine is essential for its effective use in research and development. Key data is

summarized in the tables below.

Physical and Chemical Properties
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Property Value Reference

Molecular Formula C₃H₉NO [1]

Molecular Weight 75.11 g/mol [3]

Appearance Colorless liquid [1]

Boiling Point 95 °C [4]

Melting Point -82 °C [4]

Density 0.864 g/mL at 25 °C [5]

pKa 9.89 (at 10 °C) [1]

Solubility Completely miscible in water [6]

CAS Number 109-85-3 [1]

Spectroscopic Data
Technique Key Features

¹H NMR Spectral data available.

¹³C NMR Spectral data available.

IR Spectral data available.

Mass Spec Spectral data available.

Note: Detailed spectroscopic data can be accessed through publicly available databases such

as PubChem.

Core Reactivity
The fundamental reactivity of 2-methoxyethylamine is dominated by the nucleophilic

character of the primary amino group. The lone pair of electrons on the nitrogen atom readily

attacks electrophilic centers, making it a potent reactant in various organic reactions.

Basicity
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With a pKa of its conjugate acid around 9.89, 2-methoxyethylamine is a moderately strong

base, comparable to other primary alkylamines.[1] It readily reacts with acids to form the

corresponding ammonium salts.

Nucleophilicity
2-Methoxyethylamine is a strong nucleophile. While a specific nucleophilicity parameter (N)

from Mayr's database is not available for 2-methoxyethylamine, its reactivity can be

compared to structurally similar amines. For instance, methylamine has an N parameter of

15.19 in acetonitrile, and dimethylamine has a value of 17.96 in the same solvent. Given the

electronic properties of the methoxy group, the nucleophilicity of 2-methoxyethylamine is

expected to be in a similar range. The primary amino group readily participates in nucleophilic

substitution and addition reactions.

Key Reactions and Experimental Protocols
2-Methoxyethylamine is a versatile reagent in a variety of chemical transformations, most

notably in acylation and alkylation reactions to form amides and secondary or tertiary amines,

respectively.

Acylation
Acylation of 2-methoxyethylamine with acylating agents such as acyl chlorides or anhydrides

proceeds readily to form the corresponding N-(2-methoxyethyl)amides. These amides are

stable functional groups present in many biologically active molecules.

Experimental Protocol: General Acylation of 2-Methoxyethylamine with an Acyl Chloride

Materials:

2-Methoxyethylamine

Acyl chloride (e.g., acetyl chloride)

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Tertiary amine base (e.g., triethylamine, pyridine)
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-
methoxyethylamine (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an

anhydrous aprotic solvent.

Cool the solution to 0 °C in an ice bath.

Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g.,

dichloromethane).

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude N-(2-methoxyethyl)amide.

Purify the product by column chromatography or recrystallization as needed.

Alkylation
Alkylation of 2-methoxyethylamine with alkyl halides leads to the formation of secondary and

tertiary amines. The degree of alkylation can be controlled by adjusting the stoichiometry of the

reactants.
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Experimental Protocol: N-Methylation of 2-Methoxyethylamine with Methyl Iodide

Materials:

2-Methoxyethylamine

Methyl iodide

Base (e.g., potassium carbonate)

Solvent (e.g., acetonitrile, ethanol)

Diethyl ether

Saturated aqueous sodium chloride solution (brine)

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, combine 2-methoxyethylamine (1.0 equivalent) and a suitable

base (e.g., potassium carbonate, 2.0 equivalents) in a solvent such as acetonitrile.

Add methyl iodide (1.1 equivalents for mono-methylation, >2.2 equivalents for di-methylation)

to the suspension.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and

monitor its progress by TLC or GC-MS.

After the reaction is complete, filter off the inorganic salts and wash the filter cake with the

solvent.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in diethyl ether and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the

solvent to obtain the N-methylated product.
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Further purification can be achieved by distillation if necessary.

Role in Drug Development and Signaling Pathways
2-Methoxyethylamine is a crucial building block in the synthesis of several pharmaceuticals.

[2] Its incorporation into a drug's molecular structure can influence its pharmacokinetic and

pharmacodynamic properties. While there is no evidence to suggest that 2-
methoxyethylamine itself directly targets specific signaling pathways, it is a key component of

drugs that do.

A notable example is its derivative, 2-(2-methoxyphenoxy)ethylamine, which is a key

intermediate in the synthesis of Carvedilol. Carvedilol is a non-selective beta-blocker and

alpha-1 blocker used to treat heart failure and high blood pressure.

Synthetic Workflow for Carvedilol
The synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with

2-(2-methoxyphenoxy)ethylamine. This reaction highlights the nucleophilic character of the

amine in opening the epoxide ring.

Reactants

Reaction Product

4-(oxiran-2-ylmethoxy)-9H-carbazole

Nucleophilic
Ring Opening

2-(2-methoxyphenoxy)ethylamine
(derivative of 2-Methoxyethylamine)

Carvedilol

Click to download full resolution via product page

Caption: Synthesis of Carvedilol.

Signaling Pathway of Carvedilol
Carvedilol exerts its therapeutic effects by modulating adrenergic signaling pathways. It blocks

β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This
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blockade prevents the binding of norepinephrine and epinephrine, leading to a decrease in

heart rate, cardiac output, and blood pressure. Additionally, its α1-blocking activity results in

vasodilation.

Drug Action

Receptor Level

Cellular Response

Physiological Effect

Carvedilol

β-Adrenergic Receptor
(GPCR)

Blocks

α1-Adrenergic Receptor
(GPCR)

Blocks

Adenylyl Cyclase Ca²⁺ Influx

Activates Increases

cAMP

Converts ATP to

Protein Kinase A

Activates

Decreased Heart Rate Decreased Cardiac Output

Vasoconstriction

Causes

Vasodilation
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Click to download full resolution via product page

Caption: Adrenergic Signaling Pathway Modulation by Carvedilol.

Safety and Handling
2-Methoxyethylamine is a flammable liquid and is corrosive, causing severe skin burns and

eye damage.[1] It is also harmful if swallowed or inhaled. Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when

handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed

safety information, refer to the Safety Data Sheet (SDS).

Conclusion
2-Methoxyethylamine is a fundamental building block in organic synthesis, prized for its

nucleophilic reactivity. Its utility is particularly evident in the pharmaceutical industry, where it

serves as a key intermediate in the synthesis of various therapeutic agents. A comprehensive

understanding of its chemical properties, reactivity, and handling procedures is crucial for its

safe and effective application in research and drug development. While its direct interaction

with biological signaling pathways is not established, its role in the construction of molecules

that modulate these pathways underscores its importance in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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